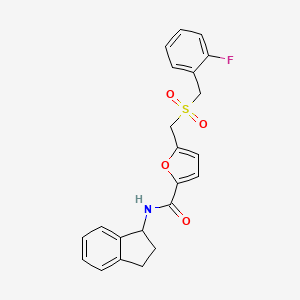
N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H20FNO4S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indene moiety, a furan ring, and a sulfonyl group. Its molecular formula is C19H20FNO4S, with a molecular weight of 373.43 g/mol. The presence of the sulfonyl group is significant as it often enhances the biological activity of organic compounds.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against various strains of bacteria and fungi.
In Vitro Studies
- Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus, indicating its potential as an effective antimicrobial agent .
- Antifungal Activity : The compound also displayed antifungal properties with MIC values ranging from 106.91 to 208.59 μM, which were superior to those of fluconazole (MIC 220.76 μM) .
The proposed mechanism of action for the compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in microbial cells. This multifaceted approach contributes to its bactericidal and fungicidal effects.
Table 1: Biological Activity Profile
| Activity Type | Target Organism | MIC (μM) | Comparison Agent | MIC (μM) |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Levofloxacin | 8.1 - 130 |
| Antibacterial | Enterococcus faecalis | 62.5 - 125 | ||
| Antifungal | Various Fungal Strains | 106.91 - 208.59 | Fluconazole | 220.76 |
Case Study 1: Efficacy Against MRSA Biofilm Formation
A study evaluated the compound's ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively reduced biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential in treating biofilm-associated infections .
Case Study 2: Comparative Efficacy in Clinical Isolates
In another investigation involving clinical isolates, the compound was tested against various strains of bacteria and fungi to assess its broad-spectrum activity. The findings confirmed that it outperformed traditional antibiotics in several instances, particularly against resistant strains .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c23-19-8-4-2-6-16(19)13-29(26,27)14-17-10-12-21(28-17)22(25)24-20-11-9-15-5-1-3-7-18(15)20/h1-8,10,12,20H,9,11,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMJKWCJYHSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














